2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride involves several steps. One common synthetic route includes the following reagents and conditions :
Starting Materials: The synthesis begins with the appropriate substituted benzene derivative.
Reagents: Common reagents used include DMC (dimethyl carbonate), DABCO (1,4-diazabicyclo[2.2.2]octane), and DMB (dimethylbutane).
Reaction Conditions: The reactions are typically carried out in solvents such as ethanol (EtOH) and dimethylformamide (DMF), with catalysts like palladium on carbon (Pd/C) and bases such as sodium bicarbonate (NaHCO3) and cesium carbonate (Cs2CO3).
Chemical Reactions Analysis
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or halogen atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways . It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-1-(2-chloro-6-fluorophenyl)butan-1-ol hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride : This compound has a similar structure but differs in the length of the carbon chain.
- 2-Amino-1-(2-chloro-6-fluorophenyl)propan-1-ol hydrochloride : Another similar compound with a different carbon chain length.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for particular applications.
Properties
IUPAC Name |
2-amino-1-(2-chloro-6-fluorophenyl)butan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO.ClH/c1-2-8(13)10(14)9-6(11)4-3-5-7(9)12;/h3-5,8,10,14H,2,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTLSMWITHLLBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=C(C=CC=C1Cl)F)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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